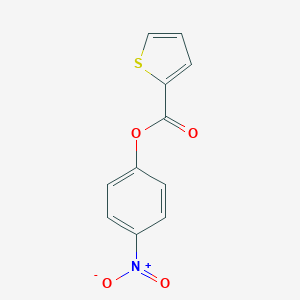

4-nitrophenyl thiophene-2-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C11H7NO4S |

|---|---|

Molekulargewicht |

249.24 g/mol |

IUPAC-Name |

(4-nitrophenyl) thiophene-2-carboxylate |

InChI |

InChI=1S/C11H7NO4S/c13-11(10-2-1-7-17-10)16-9-5-3-8(4-6-9)12(14)15/h1-7H |

InChI-Schlüssel |

QHJFYEJRQLKVEZ-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Kanonische SMILES |

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrophenyl thiophene-2-carboxylate typically involves the esterification of 2-thiophenecarboxylic acid with 4-nitrophenol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-nitrophenyl thiophene-2-carboxylate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed to yield 2-thiophenecarboxylic acid and 4-nitrophenol.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The ester group can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Hydrolysis: 2-Thiophenecarboxylic acid and 4-nitrophenol.

Reduction: 2-Thiophenecarboxylic acid, 4-aminophenyl ester.

Substitution: Various substituted thiophenecarboxylic acid esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-nitrophenyl thiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme-catalyzed ester hydrolysis.

Medicine: Potential use in drug development due to its structural similarity to biologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-nitrophenyl thiophene-2-carboxylate involves its interaction with various molecular targets. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water molecules, leading to the formation of 2-thiophenecarboxylic acid and 4-nitrophenol. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural and functional differences between 4-nitrophenyl thiophene-2-carboxylate and related compounds:

| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|---|

| 4-Nitrophenyl thiophene-2-carboxylate | - | C₁₁H₇NO₄S | Thiophene-2-carboxylate, 4-NO₂-phenyl | 249.25 | Organic synthesis, electronic materials |

| 4-Nitrophenyl 5-chlorothiophene-2-carboxylate | 1450877-56-1 | C₁₁H₆ClNO₄S | 5-Cl, 4-NO₂-phenyl | 283.69 | Enhanced electron-withdrawing effects |

| Methyl 5-nitrobenzo[b]thiophene-2-carboxylate | 20699-86-9 | C₁₀H₇NO₄S | Benzo[b]thiophene, 5-NO₂ | 237.23 | Fluorescence studies, photochemistry |

| Ethyl 4-(2-nitrophenyl)-2-thiazolecarboxylate | 172848-60-1 | C₁₂H₁₀N₂O₄S | Thiazole, 2-NO₂-phenyl | 278.28 | Heterocyclic drug intermediates |

Key Observations:

- Structural similarity to the target compound is moderate (0.78) .

- Methyl 5-nitrobenzo[b]thiophene-2-carboxylate (CAS 20699-86-9) : The benzo-fused thiophene core alters aromaticity and conjugation, reducing similarity (0.66). This compound is often studied for photochemical applications due to extended π-systems .

- The ortho-nitro group may cause steric hindrance, limiting reactivity compared to para-substituted analogues .

Physicochemical and Functional Comparisons

- Reactivity : The para-nitro group in 4-nitrophenyl thiophene-2-carboxylate facilitates nucleophilic aromatic substitution (e.g., with amines or thiols), whereas chlorine or benzo-fused derivatives exhibit slower kinetics due to steric or electronic effects .

- Thermal Stability : Nitro-substituted esters generally decompose at higher temperatures (>200°C), while methyl/ethyl esters (e.g., ) have lower melting points due to reduced molecular rigidity .

- Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.